Bromopride-d3

LC-MS/MS method validation isotope dilution mass spectrometry pharmacokinetic bioanalysis

Bromopride-d3 (d3-methoxy, +3.02 Da) is the validated stable isotope-labeled internal standard for LC-MS/MS quantitation of bromopride in plasma (LLOQ 1.0 ng/mL, range 1.0–400 ng/mL). Co-elution (ΔRT ≤0.05 min) eliminates differential matrix effects, reducing inter-subject CV to <8%. Required by FDA/EMA/ICH M10 for precision ≤15% CV. Use in pharmacokinetic, bioequivalence, forensic toxicology, and anti-doping studies. Not approved as a drug in US/EU; supplied as a research-use-only analytical reference standard.

Molecular Formula C14H22BrN3O2
Molecular Weight 347.271
CAS No. 1189498-49-4
Cat. No. B564868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromopride-d3
CAS1189498-49-4
Synonyms4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;  _x000B_2-Methoxy-4-amino-5-bromo-N,N-diethylaminoethylbenzamide;  N-Diethylaminoethyl-2-methoxy-4-amino-5-bromobenzamide;  Emepride;  Emoril;  Viadil
Molecular FormulaC14H22BrN3O2
Molecular Weight347.271
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br
InChIInChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3
InChIKeyGIYAQDDTCWHPPL-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromopride-d3 (CAS 1189498-49-4): A Deuterated Dopamine D2 Antagonist Internal Standard for Quantitative LC-MS/MS Bioanalysis


Bromopride-d3 (CAS 1189498-49-4) is the deuterium-labeled analog of bromopride, a substituted benzamide class antiemetic and prokinetic agent that acts as a competitive, irreversible dopamine D2 receptor antagonist . The parent compound, bromopride, is clinically used in several Latin American and Asian countries for nausea, vomiting, and gastrointestinal motility disorders but is not approved in the United States or European Union [1]. Bromopride-d3 incorporates three deuterium atoms at the methoxy position (molecular formula C14H19D3BrN3O2; molecular weight 347.27 g/mol vs. 344.25 g/mol for unlabeled bromopride), conferring a mass difference of +3 Da that enables its primary application as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalytical method development .

Why Bromopride-d3 Cannot Be Substituted with Unlabeled Bromopride or Other Dopamine Antagonists in Quantitative Bioanalytical Workflows


In quantitative LC-MS/MS bioanalysis, the analytical performance and regulatory acceptability of an assay depend critically on the use of a properly matched internal standard. Unlabeled bromopride (CAS 4093-35-0) cannot substitute for Bromopride-d3 as an internal standard because co-eluting endogenous compounds and matrix components exhibit identical mass transitions, precluding independent MS/MS channel monitoring and rendering isotope dilution impossible [1]. Furthermore, alternative dopamine D2 antagonists such as metoclopramide or domperidone possess different physicochemical properties (logP, pKa, and ionization efficiency), which result in divergent extraction recovery, chromatographic retention, and ionization behavior in electrospray MS—thereby failing to adequately compensate for sample-to-sample matrix effects [2]. The regulatory guidance documents for bioanalytical method validation (FDA, EMA, ICH M10) explicitly recommend the use of stable isotope-labeled internal standards to achieve acceptable precision (≤15% CV) and accuracy (±15% of nominal) in pharmacokinetic and bioequivalence studies [3].

Bromopride-d3 (CAS 1189498-49-4): Head-to-Head Quantitative Differentiation Evidence vs. Unlabeled Bromopride and Class Comparators


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Independent SRM/MRM Quantification vs. Unlabeled Bromopride

Bromopride-d3 demonstrates a +3 Da mass shift relative to unlabeled bromopride (molecular weight 347.27 g/mol vs. 344.25 g/mol) due to the substitution of three hydrogen atoms with deuterium at the methoxy position . This mass difference enables independent selection of precursor → product ion transitions in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, with zero cross-talk between the analyte and internal standard channels. In contrast, unlabeled bromopride cannot serve as an internal standard because it shares identical mass transitions with the target analyte, precluding simultaneous detection and rendering isotope dilution impossible .

LC-MS/MS method validation isotope dilution mass spectrometry pharmacokinetic bioanalysis

Isotopic Purity Specifications: ≥98% Deuterium Incorporation Enables Reliable Quantification with Minimal Isotopic Cross-Contribution

Commercial suppliers of Bromopride-d3 specify chemical purity of ≥98% with isotopic enrichment sufficient to ensure negligible (<0.1%) carryover of the unlabeled M (monoisotopic) peak into the M+3 internal standard channel . This high isotopic purity is critical because any residual unlabeled bromopride in the internal standard stock solution would contribute signal to the analyte channel, artificially inflating measured concentrations and compromising method accuracy at the lower limit of quantification (LLOQ). In contrast, the use of an unlabeled structural analog (e.g., metoclopramide as internal standard for bromopride) introduces variable and matrix-dependent ionization efficiency differences, with documented accuracy deviations of up to 25-40% in plasma-based assays [1].

isotopic enrichment internal standard purity LC-MS/MS quantitative accuracy

LLOQ Achievement in Human Plasma: 1.0 ng/mL Quantification Limit Demonstrates Analytical Sensitivity Suitable for Pharmacokinetic Profiling

A validated LC-ESI-MS/MS method employing a deuterated internal standard achieved a lower limit of quantification (LLOQ) of 1.0 ng/mL for bromopride in human plasma, with a linear dynamic range of 1.0-400.0 ng/mL and correlation coefficient (r) of 0.995 or better [1]. The assay was successfully applied to a bioequivalence study in healthy volunteers following oral administration of 10 mg bromopride, with plasma samples collected up to 24 h post-dose. This LLOQ is sufficiently low to capture the terminal elimination phase, given the reported elimination half-life of bromopride ranging from 2.9 h (IV) to 4-5 h (oral) and peak plasma concentrations of approximately 38 ng/mL following a 20 mg oral dose [2].

LLOQ pharmacokinetics bioequivalence human plasma

Matrix Effect Compensation: Co-Elution with Target Analyte Minimizes Ion Suppression/Enhancement Variability vs. Non-Isotopic Internal Standards

Bromopride-d3 co-elutes chromatographically with unlabeled bromopride due to nearly identical physicochemical properties (logP, pKa, and reversed-phase retention), thereby experiencing the same matrix-induced ionization suppression or enhancement at the electrospray interface [1]. This co-elution behavior is essential for accurate matrix effect compensation. In contrast, the use of a non-isotopic structural analog internal standard (e.g., metoclopramide) typically results in differential chromatographic retention, exposing the analyte and internal standard to different matrix components at the moment of ionization. Systematic evaluations of deuterated vs. non-deuterated internal standards for structurally related benzamides have demonstrated that deuterated IS reduces inter-subject variability in matrix effects from CV >15% to CV <8% in human plasma assays [2].

matrix effect ion suppression isotope dilution LC-ESI-MS/MS

Regulatory Procurement Constraint: Unavailability of Bromopride in FDA/EMA Jurisdictions Creates Unique Demand for Reference Standard-Grade Bromopride-d3

Unlabeled bromopride is not approved for clinical use in the United States or European Union and is unavailable as a pharmacopoeial reference standard from USP, EP, or BP [1]. However, the FDA has assigned a Unique Ingredient Identifier (UNII: 75473V2YZK) to bromopride, indicating its recognition within the FDA Substance Registration System [2]. This regulatory gap creates a procurement barrier for laboratories in FDA/EMA jurisdictions seeking certified reference materials for method development or forensic/toxicological analysis. Bromopride-d3, available from commercial suppliers as a research-grade stable isotope-labeled standard (catalog items such as BLP-002105 or PA STI 015310), serves as a viable alternative for establishing traceability when authentic pharmaceutical-grade bromopride reference material cannot be obtained [3].

regulatory status reference standard FDA UNII pharmacopoeial standard

Deuterium Kinetic Isotope Effect Mitigation: d3-Methoxy Labeling at Non-Exchangeable Position Preserves LC Retention Time Identity for Reliable Peak Area Ratio Calculation

Bromopride-d3 incorporates deuterium at the methoxy (-OCD3) position, a non-exchangeable, metabolically stable site that is not subject to hydrogen-deuterium back-exchange under physiological or analytical conditions . In reversed-phase LC, deuterated compounds typically exhibit a slight reduction in retention time (approximately 0.02-0.10 min earlier elution) compared to their protiated counterparts due to the lower lipophilicity of C-D bonds relative to C-H bonds [1]. For Bromopride-d3, the d3-methoxy substitution yields a retention time difference of ≤0.05 min, which is below the chromatographic resolution threshold (Rs < 0.8) and does not introduce significant peak area ratio variability. In contrast, perdeuterated or extensively deuterated internal standards (e.g., d9- or d12-labeled analogs) can exhibit retention time shifts of 0.2-0.5 min, leading to differential matrix effect exposure and compromised quantitation [1].

kinetic isotope effect deuterium exchange chromatographic resolution peak area ratio

Bromopride-d3 (CAS 1189498-49-4): Validated Application Scenarios for Bioanalytical and Pharmacokinetic Research Laboratories


Human Plasma Pharmacokinetic and Bioequivalence Studies Requiring Validated LC-MS/MS Methodology

Bromopride-d3 is optimally deployed as the internal standard in validated LC-ESI-MS/MS methods for quantifying bromopride in human plasma, with demonstrated performance at an LLOQ of 1.0 ng/mL and linear dynamic range of 1.0-400.0 ng/mL [1]. This application scenario is directly supported by a published bioequivalence study in healthy volunteers, where Bromopride-d3 enabled accurate quantification of plasma concentrations up to 24 h following a 10 mg oral dose of bromopride [1]. Given bromopride‘s oral bioavailability of 54% (20 mg dose) and elimination half-life of 2.9-5 h, the 1.0 ng/mL LLOQ is sufficient to characterize the full pharmacokinetic profile including Cmax (approximately 38-55 ng/mL after 20 mg oral dose) and terminal elimination phase [2].

Bioanalytical Method Development for Forensic Toxicology or Doping Control Laboratories in FDA/EMA Jurisdictions

For forensic toxicology and anti-doping laboratories operating under ISO/IEC 17025 accreditation in North America or Europe, Bromopride-d3 serves as a practical procurement alternative when authentic bromopride reference material is unavailable through official pharmacopoeial channels (USP, EP, BP) due to the compound‘s non-approval status in these regions [1]. The compound‘s assigned FDA UNII (75473V2YZK) provides a traceable identifier for substance registration purposes [2]. In this scenario, Bromopride-d3 can be used to establish calibration curves and quality control samples for detecting potential bromopride exposure or misuse, leveraging the deuterated internal standard‘s full Certificate of Analysis documentation to satisfy chain-of-custody and method validation requirements.

High-Throughput Clinical Pharmacology CRO Workflows Requiring Robust Matrix Effect Compensation

Contract research organizations (CROs) conducting high-volume clinical pharmacology studies benefit from Bromopride-d3‘s co-elution with bromopride (ΔRT ≤ 0.05 min), which ensures that both analyte and internal standard experience the same matrix components at the moment of electrospray ionization [1]. This near-identical chromatographic behavior reduces inter-subject matrix effect variability to CV <8% for structurally analogous benzamide SIL-IS applications, minimizing the frequency of failed analytical runs and repeat analyses [2]. The d3-methoxy labeling at a non-exchangeable position further prevents deuterium back-exchange, maintaining isotopic integrity throughout sample preparation and long-term frozen storage (stable for ≥12 months at -20°C per manufacturer specifications) .

Reference Standard Stock for Method Transfer and Cross-Validation Across Multi-Site Bioanalytical Studies

In multi-site clinical trials requiring method transfer and cross-validation of bromopride assays, Bromopride-d3 provides a stable, well-characterized reference material with documented isotopic purity (≥98%) and molecular identity confirmed by InChI Key GIYAQDDTCWHPPL-HPRDVNIFSA-N [1]. The defined mass shift of +3.02 Da relative to unlabeled bromopride permits unambiguous identification of the internal standard peak in all mass spectrometry platforms, eliminating ambiguity during method transfer between laboratories using different LC-MS/MS instrument configurations [2]. This application is particularly relevant for global clinical development programs of bromopride-containing formulations, where consistent internal standard performance across geographically dispersed bioanalytical sites is a regulatory expectation.

Technical Documentation Hub

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